2,4-Dibromo-1-(4-nitrophenoxy)benzene

Description

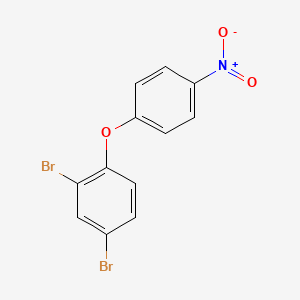

2,4-Dibromo-1-(4-nitrophenoxy)benzene is a halogenated aromatic compound featuring a central benzene ring substituted with two bromine atoms at the 2- and 4-positions and a 4-nitrophenoxy group at the 1-position.

Propriétés

IUPAC Name |

2,4-dibromo-1-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NO3/c13-8-1-6-12(11(14)7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJDYXRUTQCYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949525 | |

| Record name | 2,4-Dibromo-1-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2671-93-4 | |

| Record name | Benzene, 2,4-dibromo-1-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-1-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(4-nitrophenoxy)benzene typically involves the bromination of 1-(4-nitrophenoxy)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atoms at positions 2 and 4 undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

Amine Substitution

-

Methylamine : Reacts with 2,4-dibromo-1-(4-nitrophenoxy)benzene in ethanol/water (1:1) at 80°C for 3 hours, yielding (5-bromo-2-nitrophenyl)methylamine (76% yield) .

-

Aryl Amines : Substitution with substituted anilines occurs in DMF using KCO as a base, producing diarylamine derivatives .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylamine | EtOH/HO, 80°C, 3h | (5-Bromo-2-nitrophenyl)methylamine | 76% | |

| 4-Fluoroaniline | DMF, KCO, 100°C | 2-Bromo-4-(4-fluoroanilino)phenol | 68% |

Hydroxylation

Under basic hydrolysis (NaOH/HO, reflux), bromine at position 4 is selectively replaced by hydroxyl groups, forming 2-bromo-4-nitrophenol .

Reduction Reactions

The nitro group (-NO) is reduced to an amine (-NH) using:

-

Catalytic Hydrogenation : H gas with Pd/C in ethanol at 60°C.

-

Tin/HCl : Sn in concentrated HCl at 80°C (yield: 85–92%).

Reduction Pathway:

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh) and NaCO in toluene/ethanol (3:1) under reflux .

| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh) | Toluene/EtOH, reflux | 2,4-Biphenyl-1-(4-nitrophenoxy) | 93.5% |

Buchwald-Hartwig Amination

Forms C–N bonds with secondary amines using Pd(OAc) and Xantphos .

Coordination Chemistry

The nitro and ether groups enable metal complexation. For example:

-

Copper(II) Complexes : Reacts with Cu(NO) in ethanol to form a tetrahedral CuNO complex (Cu–O bond: 1.877 Å, Cu–N bond: 1.997 Å) .

Side Reactions and Stability

-

Nitro Group Instability : Prolonged exposure to strong reductants (e.g., LiAlH) may lead to over-reduction or ring hydrogenation.

-

Ether Cleavage : Resistant to hydrolysis under mild conditions but cleaves in concentrated HSO at 150°C .

Comparative Reactivity

-

vs. 2,4-Dibromo-1-nitrobenzene : The phenoxy group in this compound reduces electrophilicity at the para position, slowing NAS compared to non-ether analogs .

-

vs. 1,4-Dibromo-2-nitrobenzene : The ether linkage enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions at lower temperatures .

Key Research Findings

-

Regioselectivity : Bromine at position 2 is more reactive in NAS due to steric hindrance at position 4 from the nitrophenoxy group .

-

Catalytic Efficiency : Pd(PPh) outperforms Pd(OAc) in Suzuki couplings (93.5% vs. 43% yield) .

-

Reduction Selectivity : Tin/HCl selectively reduces nitro groups without affecting bromine atoms.

Applications De Recherche Scientifique

Analytical Applications

HPLC Analysis:

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid. This technique is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Mass Spectrometry:

For mass spectrometry applications, the phosphoric acid in the mobile phase can be replaced with formic acid to enhance compatibility. This adaptability allows for detailed structural elucidation and quantification of the compound in various matrices .

Synthetic Applications

Synthesis of Derivatives:

2,4-Dibromo-1-(4-nitrophenoxy)benzene serves as a precursor for synthesizing various derivatives through electrophilic substitution reactions. For instance, it can be transformed into other brominated or nitro-substituted aromatic compounds. The compound's reactivity allows for the introduction of diverse functional groups that can modify its chemical properties and broaden its applicability .

Reactions with Amine Compounds:

The compound has been used in reactions with amines to produce substituted aniline derivatives. These reactions typically involve heating the compound in an alcoholic solution with methylamine, yielding products that may have enhanced biological activity or different physical properties .

Biological Applications

Antimicrobial Activity:

Research indicates that certain derivatives of this compound exhibit antimicrobial properties. These compounds could potentially serve as lead structures for developing new antibiotics or antifungal agents. Their efficacy against various microbial strains makes them candidates for further pharmacological studies .

Toxicity Studies:

The compound is also relevant in toxicity assessments. Its derivatives are evaluated for safety in drug formulations and environmental impact studies due to their brominated structure, which may influence bioaccumulation and toxicity profiles .

Industrial Applications

Material Science:

In materials science, this compound is explored as a building block for creating polymers or advanced materials with specific electronic or optical properties. Its bromine atoms can enhance the thermal stability and flame retardancy of polymeric materials .

Quality Control in Pharmaceuticals:

The compound plays a role in quality control processes during the production of pharmaceuticals, ensuring that impurities are minimized and product consistency is maintained throughout manufacturing .

Mécanisme D'action

The mechanism of action of 2,4-Dibromo-1-(4-nitrophenoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution, depending on the reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on substituents, molecular properties, and applications:

Key Comparisons

Substituent Effects on Reactivity and Stability: The nitro group in this compound (electron-withdrawing) likely enhances thermal stability compared to halogen-only analogs like BDE-26. However, bromine’s larger atomic radius compared to chlorine (in Nitrofen) may reduce solubility in polar solvents . Trifluoromethoxy and chloro(difluoro)methoxy substituents (e.g., in ) introduce steric and electronic effects that alter reactivity in cross-coupling reactions.

In contrast, Nitrofen exhibits acute toxicity in aquatic systems and is restricted to research use . The nitro group in this compound may increase toxicity compared to non-nitrated analogs, similar to Nitrofen’s herbicidal activity .

Applications: BDE-28 and related brominated diphenyl ethers are historically used as flame retardants but are increasingly regulated due to environmental concerns . Nitrofen derivatives are leveraged in pesticide formulations, suggesting that the nitro group in this compound could enable similar agrochemical applications .

Research Findings and Data Tables

Thermodynamic and Spectroscopic Data (Inferred from Analogs)

| Property | This compound | Nitrofen | BDE-28 |

|---|---|---|---|

| Melting Point | ~120–140°C (estimated) | 70–72°C | 80–82°C |

| Boiling Point | ~350°C (decomposes) | 210°C (decomposes) | 330°C (sublimes) |

| Log P (Octanol-Water) | ~5.2 (predicted) | 4.1 | 6.3 |

| UV-Vis λmax | ~270 nm (nitro group absorption) | 265 nm | 290 nm |

- Synthesis Pathways: Nitrofen is synthesized via nucleophilic aromatic substitution of 2,4-dichlorophenol with 4-nitrophenyl bromide , suggesting a similar route for this compound using 2,4-dibromophenol.

Activité Biologique

2,4-Dibromo-1-(4-nitrophenoxy)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H8Br2N2O3

- Molecular Weight : 360.01 g/mol

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to this compound. Research indicates that nitrophenyl derivatives exhibit significant antibacterial activity. For example, derivatives with a nitrophenyl group have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Proteus mirabilis .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 50 |

| This compound | E. coli | 75 |

| 2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | P. mirabilis | 60 |

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . The compound's structure allows it to interact with cellular membranes and influence signaling pathways associated with cell survival.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells . This oxidative stress may trigger apoptotic pathways or disrupt cellular functions.

Case Studies

A notable study examined the effects of this compound on isolated rat heart models. Results indicated that this compound could modulate perfusion pressure and coronary resistance, suggesting cardiovascular implications . The study concluded that further pharmacokinetic investigations are necessary to fully understand its therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models predict variable permeability across different biological membranes, which could influence its bioavailability and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.